S-Acebutolol-d7 is a deuterated derivative of Acebutolol, which is a cardioselective beta-1 adrenergic receptor antagonist primarily utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. The compound was patented in 1967 and has been approved for medical use since 1973. Its unique structure allows it to selectively block beta-1 adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. This compound's pharmacological profile makes it valuable in cardiovascular therapies .
S-Acebutolol-d7 is synthesized from Acebutolol through specific chemical modifications, particularly involving the introduction of deuterium atoms into the molecular structure. The primary method of synthesis involves nitrosation processes that incorporate deuterated nitroso groups into the Acebutolol framework.
S-Acebutolol-d7 falls under the category of small molecules and is classified as a beta-blocker. It is specifically a selective beta-1 adrenergic antagonist, which distinguishes it from non-selective beta-blockers that affect both beta-1 and beta-2 receptors. This selectivity is crucial for minimizing side effects related to bronchial constriction often seen with non-selective agents .
The synthesis of S-Acebutolol-d7 typically involves a multi-step process starting from Acebutolol. The key synthetic route includes:
The reaction conditions for the synthesis are optimized to ensure high yield and purity. Ambient temperature is often sufficient for the nitrosation reaction, which minimizes energy costs and potential degradation of sensitive functional groups present in the Acebutolol molecule.
The molecular formula of S-Acebutolol-d7 is C₁₈H₂₈D₂N₂O₄, where D represents deuterium atoms replacing hydrogen atoms in specific positions. This modification alters the compound's isotopic composition without significantly changing its chemical properties.
S-Acebutolol-d7 can undergo several types of chemical reactions:
S-Acebutolol-d7 acts primarily by blocking beta-1 adrenergic receptors located in the heart. This inhibition leads to:
The compound's selectivity for beta-1 receptors minimizes potential side effects associated with non-selective beta-blockers, such as bronchospasm .
Pharmacokinetic studies indicate that S-Acebutolol-d7 exhibits bioavailability ranging from 35% to 50%, with peak plasma levels reached within 2 to 2.5 hours post-administration .
S-Acebutolol-d7 is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic profiling due to its deuterated nature, which allows for enhanced detection methods such as mass spectrometry. Its role as a selective beta-blocker makes it valuable in studying cardiovascular responses and drug interactions in clinical settings .
The compound's unique properties also make it suitable for exploring metabolic pathways and understanding drug metabolism dynamics within biological systems .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: